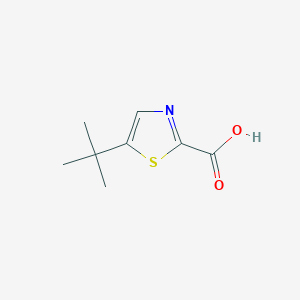

5-(Tert-butyl)thiazole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

5-tert-butyl-1,3-thiazole-2-carboxylic acid |

InChI |

InChI=1S/C8H11NO2S/c1-8(2,3)5-4-9-6(12-5)7(10)11/h4H,1-3H3,(H,10,11) |

InChI Key |

XDQMLLFUFLGRMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CN=C(S1)C(=O)O |

Origin of Product |

United States |

Hantzsch Synthesis Approach:this Strategy is One of the Most Reliable for Constructing the Thiazole Ring with the Desired Substitution Pattern.

Retrosynthesis: The target molecule can be disconnected at the C2-N3 and C4-C5 bonds, leading back to two key precursors.

Precursor 1 (α-Haloketone): To install the tert-butyl group at the C5 position, a suitable α-haloketone is required. The ideal precursor is 1-bromo-3,3-dimethyl-2-butanone (also known as bromopinacolone). cymitquimica.com This compound can be synthesized via the direct bromination of 3,3-dimethyl-2-butanone (pinacolone). orgsyn.orgchemicalbook.com

Precursor 2 (Thioamide): To form the carboxylic acid group at the C2 position, a thioamide bearing a carboxylate or a precursor group is needed. Thiooxamic acid ethyl ester (ethyl 2-amino-2-thioxoacetate) is a suitable choice. The resulting ester can be hydrolyzed in a final step to yield the target carboxylic acid.

Metallation and Carboxylation Approach:this Approach Builds Upon a Pre Formed Thiazole Ring.

Stereoselective and Enantioselective Synthesis of Thiazole Derivatives

Achieving control over the three-dimensional arrangement of atoms is paramount when synthesizing biologically active molecules. For thiazole derivatives, where chirality can be introduced at various positions on the heterocyclic ring or its substituents, several powerful strategies have been developed. These methods are broadly categorized into asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Organocatalysis: Chiral organic molecules, such as bifunctional thioureas or squaramides derived from amino acids, have emerged as powerful catalysts. For instance, asymmetric cascade Michael/cyclization reactions between thiazol-4-ones and various electrophiles have been achieved with excellent enantioselectivities, often exceeding 98% enantiomeric excess (ee). chempartner.com These reactions construct chiral centers adjacent to the thiazole ring, providing access to novel thiazole-fused spirooxindoles and other complex heterocyclic systems. chempartner.comacs.org A key advantage is the ability to tolerate a wide range of substrates, furnishing structurally diverse products with high yields and stereocontrol. acs.org

Metal Catalysis: Transition-metal catalysts, often featuring chiral ligands, are also employed. While the initial search results focused more on organocatalysis for these specific scaffolds, metal-catalyzed methods are a staple in asymmetric synthesis for creating carbon-carbon and carbon-heteroatom bonds with high stereoselectivity. For example, alkaline earth metal catalysts have been used in the chemo- and stereoselective synthesis of substituted thiazoles from tert-alcohols. nih.gov

Chiral Auxiliaries: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. researchgate.net The auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the enantiomerically pure product. researchgate.netnih.gov

Sulfur-Based Auxiliaries: Thiazolidinethiones and oxazolidinethiones, often derived from amino acids, are highly effective chiral auxiliaries. pharmafocusasia.com Their utility has been demonstrated in stereoselective aldol reactions, Michael additions, and alkylations. pharmafocusasia.comtcichemicals.com The N-acyl derivatives of these auxiliaries provide a predictable stereo-differentiated environment, leading to a high degree of diastereoselectivity in reactions. pharmafocusasia.com A notable advantage is that they are often crystalline and colored, which facilitates purification, and they can be removed under mild conditions. pharmafocusasia.com

The table below summarizes key findings from studies on the enantioselective synthesis of thiazole-related compounds.

| Catalytic System/Auxiliary | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |

| Bifunctional Ureidopeptide-Based Brønsted Base | Michael Addition | 5H-Thiazol-4-ones and Nitroolefins | 91-97% | selvita.com |

| (1R,2R)-DPEN-derived Thiourea | Cascade Michael/Cyclization | Thiazol-4-ones and Oxoindolinylidenemalononitriles | Up to 98% | chempartner.com |

| L-tert-leucine-derived Squaramide | [4+2] Annulation | 5-Ylidenethiazol-4-ones and Malononitrile | Not specified, but described as enantiopure | acs.org |

| Thiazolidinethione Auxiliaries | Aldol Reactions | N-acetyl thiazolidinethiones | High diastereoselectivity | tcichemicals.com |

Advanced Purification Techniques for Thiazole Carboxylic Acids

The purification of final products and intermediates is as critical as the synthesis itself, especially for pharmaceutical applications where high purity is mandated. For chiral thiazole carboxylic acids, advanced techniques are required to separate enantiomers and remove impurities.

Chromatographic Methods:

Preparative Supercritical Fluid Chromatography (SFC): SFC has become a leading technique for chiral separations in the pharmaceutical industry. chempartner.comselvita.comnews-medical.net It uses supercritical carbon dioxide as the primary mobile phase, which is non-toxic and environmentally friendly. selvita.com Compared to traditional High-Performance Liquid Chromatography (HPLC), SFC offers faster separations, reduced solvent consumption, and higher efficiency due to the low viscosity and high diffusivity of the mobile phase. chempartner.comnews-medical.net This method is highly scalable, allowing for purification from milligram to kilogram quantities. chempartner.com

Preparative High-Performance Liquid Chromatography (HPLC): Chiral HPLC remains a cornerstone for the separation of enantiomers. researchgate.netchromatographyonline.com It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com Polysaccharide-based CSPs are particularly effective for separating aryloxycarboxylic acids. researchgate.net For acidic compounds like thiazole carboxylic acids, the mobile phase is often modified with a small amount of an acid, such as trifluoroacetic acid, to ensure good peak shape. chromatographyonline.com

Crystallization-Based Methods: Crystallization is a powerful technique for purifying solid compounds, capable of achieving product purity greater than 99% in a single step. pharmafocusasia.compharmablock.com

Crystallization-Induced Dynamic Resolution (CIDR): This advanced technique is particularly useful for the resolution of chiral carboxylic acids. acs.org It involves forming diastereomeric salts with a chiral amine. In solution, the diastereomers can interconvert (racemize). Due to different solubilities, one diastereomer selectively crystallizes, shifting the equilibrium in solution and ultimately converting the racemic mixture into a single, enantiomerically enriched crystalline salt. acs.org This method can produce products with high enantiomeric excess (e.g., 90% ee) which can be further enriched by recrystallization. acs.org

Salt Formation and Recrystallization: A common and effective method for purifying carboxylic acids involves converting the acid into a salt. lookchem.com The salt often has significantly different solubility properties compared to the free acid and impurities. researchgate.net For instance, a water-insoluble carboxylic acid can be dissolved in an aqueous base to form a soluble salt, allowing insoluble neutral or basic impurities to be removed by filtration or extraction. The aqueous solution is then acidified to regenerate the purified carboxylic acid, which can be isolated by precipitation and filtration. lookchem.comreddit.com Recrystallization of the acid from appropriate solvents further enhances purity. lookchem.com

The following table outlines the applicability of these advanced purification techniques.

| Technique | Principle | Application for Thiazole Carboxylic Acids | Advantages | Reference |

| Preparative SFC | Differential partitioning in a supercritical fluid mobile phase using a chiral stationary phase. | Separation of enantiomers of chiral thiazole derivatives. | Fast, green (uses CO2), efficient, scalable. | chempartner.comselvita.comresearchgate.net |

| Preparative HPLC | Differential interaction with a chiral stationary phase. | Resolution of racemic mixtures of thiazole carboxylic acids. | High resolution, well-established methodology. | researchgate.netchromatographyonline.com |

| Crystallization-Induced Dynamic Resolution (CIDR) | Selective crystallization of one diastereomeric salt from a solution where racemization occurs. | Enantiomeric enrichment of chiral thiazole carboxylic acids. | High yield and enantioselectivity in a single step. | acs.org |

| Purification via Salt Formation | Exploiting solubility differences between the free acid, its salt, and impurities. | Removal of neutral and basic impurities. | Simple, robust, and effective for gross purification. | lookchem.comresearchgate.net |

Chemical Reactivity and Derivatization of 5 Tert Butyl Thiazole 2 Carboxylic Acid

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety at the C2 position is a primary site for derivatization, enabling the synthesis of a wide array of related compounds through standard organic transformations.

The conversion of the carboxylic acid to esters and amides is a fundamental and widely utilized transformation for this compound. These reactions introduce new functionalities and can significantly alter the molecule's physical, chemical, and biological properties.

Esterification: The formation of esters from 5-(tert-butyl)thiazole-2-carboxylic acid can be achieved through several established methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a common approach, particularly with simple alcohols like methanol (B129727) or ethanol (B145695) which can be used as the solvent. masterorganicchemistry.comcommonorganicchemistry.com For more sterically hindered alcohols or with acid-sensitive substrates, alternative methods are employed. The Steglich esterification, using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is effective for producing a variety of esters, including tert-butyl esters. commonorganicchemistry.com Another method involves the initial conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. commonorganicchemistry.com

Amidation: The synthesis of amides from this compound is crucial for creating peptidomimetic structures and other biologically relevant molecules. nih.gov Direct amidation by heating the carboxylic acid with an amine is possible but often requires harsh conditions to drive off the water byproduct. mdpi.com More commonly, the carboxylic acid is first activated using coupling reagents similar to those in esterification (e.g., HOBt/EDC, DCC, or HATU). nih.gov This activated intermediate then readily reacts with a primary or secondary amine to form the corresponding amide under mild conditions. mdpi.comresearchgate.net This method is particularly useful when coupling with sterically hindered amines or valuable amine substrates. semanticscholar.org For instance, coupling of similar 2-aminothiazole-5-carboxylate derivatives has been achieved using HOBt/EDC in DMF. nih.gov

Table 1: Representative Esterification and Amidation Reactions

| Transformation | Reagents & Conditions | Product Type | Ref. |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl/Ethyl Ester | masterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC or EDC, DMAP | Ester | commonorganicchemistry.com |

| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol | Ester | commonorganicchemistry.com |

| Peptide Coupling | Amine, Coupling Agents (e.g., EDC, HOBt, HATU) | Amide | nih.gov |

Decarboxylation: The removal of the carboxylic acid group (decarboxylation) from the C2 position of the thiazole (B1198619) ring to yield 5-tert-butylthiazole is a potential transformation. Heteroaromatic carboxylic acids can undergo decarboxylation, often requiring heat and sometimes a catalyst. organic-chemistry.org The stability of the resulting carbanion or the mechanism of protonation influences the ease of this reaction. For some thiazole-5-carboxylic acids, decarboxylation has been studied and can proceed through different mechanisms depending on the reaction's proton activity. rsc.org Silver carbonate in the presence of acetic acid has been shown to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding (5-(tert-butyl)thiazol-2-yl)methanol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. A milder alternative involves first converting the carboxylic acid to an ester, which can then be reduced with sodium borohydride (B1222165) (NaBH₄), a reagent that typically does not reduce carboxylic acids directly. This two-step process offers greater functional group tolerance. The thiazole ring itself is generally resistant to these hydride reducing agents, allowing for selective reduction of the carboxyl group. slideshare.net

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring

The aromatic thiazole ring can undergo substitution reactions, although its reactivity is influenced by the existing substituents. Five-membered heterocyclic rings like thiazole are generally considered electron-rich, making them more susceptible to electrophilic attack than nucleophilic attack. nih.govreddit.com

Electrophilic Substitution: In thiazole, the C5 position is typically the most reactive towards electrophiles, followed by the C4 position. However, in this compound, the C5 position is already substituted. Therefore, electrophilic substitution would be expected to occur at the C4 position, the only available carbon on the ring. The carboxylic acid group at C2 is electron-withdrawing, which deactivates the ring towards electrophilic attack, making harsher conditions necessary compared to unsubstituted thiazole. youtube.com Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. libretexts.org

Nucleophilic Substitution: Nucleophilic aromatic substitution on an electron-rich ring like thiazole is generally difficult and uncommon. reddit.com Such reactions typically require the presence of a strong electron-withdrawing group to activate the ring and a good leaving group at the position of attack. youtube.com For this compound, direct nucleophilic substitution on the thiazole ring is not a favorable pathway under normal conditions.

Palladium-Catalyzed Cross-Coupling Reactions at Thiazole Positions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods are highly applicable to thiazole derivatives. researchgate.net For this compound, the most likely position for such reactions is the C4 position.

To perform a cross-coupling reaction, the C4 position would first need to be functionalized, typically by introducing a halogen (e.g., bromine or iodine) via electrophilic halogenation. This 4-halo-5-(tert-butyl)thiazole-2-carboxylic acid derivative could then participate in a variety of cross-coupling reactions, such as:

Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond. nih.gov

Heck Coupling: Reaction with an alkene to form a substituted alkene. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

Stille Coupling: Reaction with an organostannane reagent.

Negishi Coupling: Reaction with an organozinc reagent. nih.gov

Alternatively, direct C-H activation/arylation at the C4 position could be possible, avoiding the need for a pre-functionalization step. Palladium-catalyzed C-H activation has been successfully applied to couple thiophenes and thiazoles with various partners. researchgate.netmdpi.com

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions at C4

| Reaction Name | Coupling Partner | Bond Formed | Key Feature |

|---|---|---|---|

| Suzuki | R-B(OH)₂ | C4-C | Versatile, common |

| Heck | Alkene | C4-C (alkenyl) | Forms C=C bonds |

| Sonogashira | Alkyne | C4-C (alkynyl) | Forms C≡C bonds |

| C-H Activation | R-X | C4-C | Avoids pre-halogenation |

Influence of the Tert-Butyl Substituent on Thiazole Ring Reactivity

The tert-butyl group at the C5 position significantly influences the reactivity of the thiazole ring through both electronic and steric effects. nih.gov

Electronic Effects: The tert-butyl group is an electron-donating group through induction. stackexchange.com This effect increases the electron density of the thiazole ring, which would typically activate it towards electrophilic substitution. However, this activating effect is counteracted by the deactivating, electron-withdrawing nature of the carboxylic acid group at the C2 position.

Steric Effects: The most profound impact of the tert-butyl group is its steric bulk. chemrxiv.org This large group can sterically hinder reactions at the adjacent C4 position. While electrophilic attack is electronically directed to C4, the approach of the electrophile may be impeded, potentially requiring more forcing reaction conditions or leading to lower yields compared to a less hindered substrate. stackexchange.com This steric hindrance can also influence the conformation of molecules derived from this scaffold, which can be a strategic element in drug design.

Exploration of Thiazole Ring Opening and Rearrangement Pathways

While the thiazole ring is aromatic and relatively stable, it can undergo ring-opening or rearrangement reactions under specific, often vigorous, conditions. wikipedia.org

Desulfurization: Treatment with reducing agents like Raney Nickel can lead to reductive cleavage of the carbon-sulfur bonds, resulting in the complete opening and desulfurization of the ring. slideshare.net

Oxidative Cleavage: Strong oxidizing agents, such as potassium permanganate, can lead to the oxidative cleavage of the thiazole ring. slideshare.net

Cycloaddition and Rearrangement: Thiazoles can participate in cycloaddition reactions, for example, with alkynes at high temperatures. These reactions can be followed by an extrusion of the sulfur atom, leading to the formation of a pyridine (B92270) ring. wikipedia.org While this is a known pathway for thiazoles, the specific substitution pattern of this compound would influence the feasibility and outcome of such a transformation.

These ring-opening and rearrangement pathways are generally less common in synthetic applications compared to functional group transformations but represent potential avenues for creating entirely different molecular skeletons from the thiazole precursor.

Structure Activity Relationship Sar Investigations of 5 Tert Butyl Thiazole 2 Carboxylic Acid Derivatives

Systematic Modification of the Carboxylic Acid Moiety and its Impact on Bioactivity

The carboxylic acid group at the C-2 position of the thiazole (B1198619) ring is a critical functional group that significantly influences the molecule's physicochemical properties and its interactions with biological targets. It can act as a hydrogen bond donor and acceptor, and its ionizable nature affects solubility and membrane permeability. Systematic modification of this moiety is a common strategy to modulate bioactivity.

Common modifications include conversion to esters, amides, and bioisosteric replacements like tetrazoles. Esterification, for instance, masks the polar carboxylic acid, increasing lipophilicity and potentially enhancing cell membrane penetration. The resulting ester can also act as a prodrug, undergoing hydrolysis in vivo to release the active carboxylic acid.

Amidation is another key derivatization strategy. The formation of carboxamides introduces a hydrogen bond donor (N-H) and can alter the molecule's three-dimensional conformation and electronic distribution. nih.gov The substituent on the amide nitrogen can be varied to explore specific interactions within a target's binding pocket. For example, creating a series of N-aryl or N-alkyl amides can probe for additional hydrophobic or aromatic interactions. Studies on various thiazole carboxamides have shown that this moiety is often more suitable for hydrogen-bonding interactions with biological targets compared to other related groups. nih.gov

Table 1: Potential Impact of C-2 Carboxylic Acid Modifications

| Modification Type | Resulting Functional Group | Potential Impact on Properties | Rationale for Bioactivity Change |

| Esterification | -COOR | Increased lipophilicity, loss of H-bond donor | Enhanced cell permeability (prodrug strategy), altered binding |

| Amidation | -CONHR, -CONR₂ | Increased H-bonding potential, altered polarity | New interactions with target, improved binding affinity/selectivity |

| Reduction | -CH₂OH | Increased flexibility, loss of acidic character | Different binding mode, altered solubility |

| Bioisosteric Replacement | Tetrazole, Acylsulfonamide | Similar acidity and spatial arrangement | Mimics carboxylic acid interactions, may improve metabolic stability |

Substituent Effects on the Thiazole Heterocycle at C-4 Position

Introducing electron-withdrawing groups (EWGs) such as halogens (e.g., -Cl, -Br) or nitro groups (-NO₂) can decrease the electron density of the thiazole ring, potentially affecting its pKa and interaction with metallic cofactors in enzymes. Conversely, electron-donating groups (EDGs) like alkyl (-CH₃) or alkoxy (-OCH₃) groups can increase electron density. SAR studies on other thiazole series have demonstrated that even subtle changes, such as swapping a chloro group for a bromo or methyl group, can significantly alter or even abrogate biological activity, highlighting the sensitivity of target interactions to the electronic environment at this position. researchgate.net

The size of the substituent at C-4 is also critical. Bulky groups can introduce steric hindrance, which may be beneficial if it promotes a specific, active conformation or detrimental if it prevents the molecule from fitting into the target's binding site. For instance, research on N-(5-benzyl-4-(tert-butyl)thiazol-2-yl) derivatives, where a tert-butyl group is at the C-4 position, indicates that large, lipophilic groups can be well-tolerated and contribute to potent activity. researchgate.net

Table 2: Predicted Influence of C-4 Substituents on Bioactivity

| Substituent (R) | Electronic Effect | Steric Effect | Predicted Impact on Activity |

| -H | Neutral | Minimal | Baseline activity |

| -CH₃ | Weakly Donating | Small | Potential for minor increase in activity via hydrophobic interaction |

| -Cl, -Br | Withdrawing | Moderate | Activity highly dependent on target; may enhance binding through halogen bonds or alter electronics |

| -OCH₃ | Donating | Moderate | May increase activity through H-bond acceptance or favorable electronics ijper.org |

| -Phenyl | Neutral/Weakly Withdrawing | Large | Potential for significant activity increase through π-stacking, but may also cause steric clash |

Analysis of the Role of the Tert-Butyl Group at C-5 Position in Activity Profiles

The tert-butyl group is a large, sterically demanding, and lipophilic substituent. researchgate.netnih.gov Its presence at the C-5 position of the thiazole ring is a defining feature of the scaffold and plays a multifaceted role in determining the activity profile of its derivatives.

Primarily, the tert-butyl group serves as a bulky hydrophobic anchor. This allows it to occupy and form favorable van der Waals interactions within a lipophilic pocket of a target protein. Its significant size can confer a high degree of selectivity, as only binding sites that can accommodate its bulk will be targeted effectively.

Furthermore, the tert-butyl group can act as a "steric shield." researchgate.net This steric hindrance can protect adjacent functional groups from metabolic degradation, thereby increasing the compound's stability and duration of action. nih.gov The rigidity and defined shape of the tert-butyl group also limit the conformational flexibility of the molecule, which can be advantageous by pre-organizing the compound into a bioactive conformation, thus reducing the entropic penalty upon binding to its target. The influence of this group is so significant in organic chemistry that its effect on the course of a chemical reaction is sometimes referred to as the "tert-butyl effect." researchgate.net

Table 3: Comparative Role of C-5 Alkyl Substituents

| C-5 Substituent | Size | Lipophilicity | Key Role in Binding |

| -H | Very Small | Low | Minimal hydrophobic interaction |

| -Methyl | Small | Moderate | Can fit into small hydrophobic pockets |

| -Isopropyl | Medium | High | Fills larger pockets, some conformational restriction |

| -Tert-butyl | Large | Very High | Strong hydrophobic anchor, significant steric influence, potential for high selectivity researchgate.netnih.gov |

Design and Evaluation of Linker Strategies for Conjugates

Linker strategies can be broadly categorized based on their physical properties:

Flexible Linkers: Typically composed of alkyl chains (e.g., polyethylene glycol), these linkers provide conformational freedom, allowing the thiazole moiety and the attached molecule to independently find their optimal binding orientations.

Rigid Linkers: These often incorporate cyclic structures like phenyl or piperazine rings. They provide a more defined spatial relationship between the two connected parts, which can be crucial for simultaneously engaging two binding sites.

Cleavable Linkers: These are designed to be stable in circulation but are cleaved at the target site (e.g., by specific enzymes or a change in pH), releasing the active thiazole-containing drug.

The length and composition of the linker are key parameters to be optimized. For instance, in the development of some kinase inhibitors, a thiazole carboxamide moiety itself has been successfully utilized as a 5-atom linker to connect different binding elements of the drug. nih.gov This highlights that the core structure can be seamlessly integrated into a larger molecular design.

Table 4: Linker Strategies for Conjugate Design

| Linker Type | Example Structure | Key Characteristics | Application |

| Flexible Alkyl | -CO-NH-(CH₂)n- | Variable length, high flexibility | Spanning variable distances between binding sites |

| Rigid Aromatic | -CO-NH-C₆H₄- | Defined length and orientation | Precise positioning of conjugated moieties |

| PEG Linker | -CO-NH-(CH₂CH₂O)n- | Flexible, improves water solubility | Enhancing pharmacokinetic properties |

| Cleavable | Valine-Citrulline dipeptide | Stable in plasma, cleaved by cathepsin B | Targeted drug delivery to tumor cells |

Comparative SAR Analysis with Other Thiazole-Containing Chemotypes

The SAR of 5-(tert-butyl)thiazole-2-carboxylic acid derivatives can be better understood by comparing it with other biologically active thiazole chemotypes. Thiazole derivatives have been investigated for a wide range of activities, including anticancer and antimicrobial effects. researchgate.netnih.gov

2,4,5-Trisubstituted Thiazoles: This is a broad class of compounds where all three positions on the thiazole ring are substituted. researchgate.net Unlike the specific scaffold , the substituents can vary widely. For example, in some anticancer agents, a benzyl group is found at C-5 instead of a tert-butyl group. researchgate.net This suggests that while a hydrophobic group at C-5 is often important, its specific nature (aromatic vs. aliphatic) can be tuned for different targets.

2-Aminothiazoles: The presence of an amino group at the C-2 position is a common feature in many active thiazoles. This group acts as a potent hydrogen bond donor and a key recognition element. In contrast, the this compound scaffold features a carboxylic acid at this position, suggesting a different mode of interaction with its targets, likely involving interactions with basic residues like arginine or lysine.

Thiazoles Fused with Other Heterocycles: Some active compounds feature the thiazole ring fused to other heterocyclic systems, such as in thiazolo[5,4-d]thiazoles. rsc.org This creates a rigid, planar, and electron-deficient system with distinct properties compared to a simple substituted thiazole.

The defining feature of the this compound scaffold is the combination of a C-2 carboxylic acid and a C-5 tert-butyl group. The carboxylic acid provides a key anchoring point through ionic or hydrogen bond interactions, while the bulky tert-butyl group provides a strong hydrophobic interaction and confers selectivity. This combination distinguishes it from many other thiazole chemotypes where activity is driven by different functional groups, such as a 2-amino group or different substitution patterns at C-4 and C-5. nih.govmdpi.com

Biological Activities and Molecular Mechanisms of Action of 5 Tert Butyl Thiazole 2 Carboxylic Acid and Its Derivatives

Investigation of Biological Effects and Modulatory Capacity

Thiazole (B1198619) derivatives have been extensively studied for their potential to modulate the activity of various enzymes, particularly protein kinases, which play crucial roles in cellular signaling pathways. rsc.org The introduction of a tert-butyl group at the 5-position and a carboxylic acid at the 2-position of the thiazole ring can influence the compound's binding affinity and selectivity for its biological targets.

Enzyme Kinetic Studies and Inhibition Mechanisms

Table 1: Inhibitory Activity of Selected Thiazole Derivatives against Protein Kinases

| Compound/Derivative | Target Kinase | IC50 (nM) |

| 2-(3-Fluoro-phenyl)-4-methyl-1,3-thiazole | CK2 | 400 medchem.org.ua |

| Thiazole Carboxamide (5m) | Akt1 | 25 nih.gov |

| Thiazole Carboxamide (5m) | Akt2 | 196 nih.gov |

| Thiazole Carboxamide (5m) | Akt3 | 24 nih.gov |

| Thiazole-based VEGFR-2 Inhibitor (Compound III) | VEGFR-2 | 51.09 mdpi.com |

Protein-Ligand Interaction Analyses

Understanding the interactions between a ligand and its protein target is crucial for rational drug design. Techniques such as Saturation Transfer Difference (STD) NMR can be employed to study these interactions, even for weak binding affinities. nih.gov Molecular docking studies of thiazole derivatives have provided insights into their binding modes. For example, docking studies of 1,3-thiazole-5-carboxylic acid derivatives in the active site of CK2 have suggested potential binding interactions. medchem.org.ua The analysis of protein-ligand interactions often reveals key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

Receptor Binding and Agonist/Antagonist Profiling

While much of the research on thiazole-2-carboxylic acid derivatives has focused on enzyme inhibition, their potential to interact with cell surface receptors is also an area of interest. The specific binding of these compounds to receptors and their subsequent agonist or antagonist activity would determine their effect on receptor-mediated signaling pathways. However, detailed receptor binding and agonist/antagonist profiling for 5-(Tert-butyl)thiazole-2-carboxylic acid are not extensively documented in the available literature.

Mechanistic Elucidation of Compound-Target Interactions

A deeper understanding of how these compounds exert their biological effects requires the identification of their specific molecular targets and the structural basis of their interaction.

Identification of Specific Biological Targets (e.g., Tec Kinases)

The Tec family of non-receptor tyrosine kinases has emerged as a significant target for thiazole-based inhibitors. google.com A patent for "Thiazolyl inhibitors of tyrosinkinases of the tec family" highlights the potential of thiazole compounds in treating disorders associated with this kinase family, such as cancer and immunological disorders. google.com Bruton's tyrosine kinase (BTK), a member of the Tec family, has been a particular focus for the development of inhibitors. nih.govnih.gov Thiazole derivatives have shown potent inhibitory activity against various kinases, suggesting that members of the Tec kinase family are likely biological targets for compounds like this compound.

Structural Basis of Binding (e.g., X-ray Crystallography, NMR Spectroscopy)

The three-dimensional structure of a protein-ligand complex provides invaluable information about the binding mode and the specific interactions that govern affinity and selectivity. X-ray crystallography is a powerful technique for determining these structures at atomic resolution. nih.govacs.orgmdpi.com For example, the cocrystal structures of certain thiazole-based inhibitors with cyclin-dependent kinase 2 (CDK2) have revealed key interactions, such as hydrogen bonding between the thiazole C2-amino group and the Asp145 residue of the kinase. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential tool for studying protein-ligand interactions in solution. nih.govnih.govacs.org NMR can provide information on the dynamics of the interaction and can be used to map the binding site of a ligand on a protein. nih.govnih.gov For instance, NMR has been used to monitor the conformational changes in the Bruton's tyrosine kinase (Btk) domain upon binding of different inhibitors, demonstrating that different inhibitors can stabilize distinct conformational states of the kinase. nih.gov

Downstream Cellular Signaling Pathway Perturbations

Thiazole derivatives exert their biological effects by modulating various intracellular signaling pathways critical to cell function and survival. The specific pathway perturbations often depend on the molecular target of the compound and the cellular context.

One significant area of investigation is the role of thiazole derivatives as kinase inhibitors. For instance, certain 2-aminothiazole derivatives have been shown to inhibit Aurora kinases, which are crucial for regulating mitosis. mdpi.com Inhibition of these kinases can lead to defects in chromosome segregation and aneuploidy, ultimately triggering apoptosis in cancer cells. mdpi.com This indicates a direct perturbation of the cell cycle signaling cascade. Another class of thiazole derivatives acts as inhibitors of Hec1/Nek2, proteins involved in mitotic checkpoint control, further highlighting the impact of these compounds on cell division pathways. mdpi.com

Furthermore, thiazole-containing compounds have been developed as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory signaling pathway. acs.orgnih.gov By blocking COX activity, these derivatives inhibit the conversion of arachidonic acid to prostaglandins, thereby downregulating the inflammatory response. The downstream effects include reduced inflammation, pain, and fever.

Allosteric Modulation Versus Orthosteric Binding Mechanisms

The mechanism by which a compound binds to its target protein is fundamental to its pharmacological effect. Thiazole derivatives have been shown to act through both orthosteric and allosteric mechanisms.

Orthosteric Binding: Orthosteric ligands bind directly to the active site of a protein, the same site used by the endogenous substrate or ligand. plos.orgnih.gov This binding is typically competitive, preventing the natural ligand from binding and thereby inhibiting the protein's function. A notable example is found in thiazole carboxamide derivatives that inhibit COX enzymes. acs.orgnih.gov Molecular docking studies have shown that these compounds bind within the hydrophobic channel of the COX active site. nih.gov For instance, the tert-butyl group on a derivative, N-(4-(tert-Butyl) phenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide, is thought to interact with hydrophobic regions of the COX active site, contributing to its potent inhibitory activity against both COX-1 and COX-2. acs.orgnih.gov This interaction blocks the entry of arachidonic acid, the natural substrate, into the active site.

Allosteric Modulation: In contrast, allosteric modulators bind to a site on the protein that is distinct from the active site. plos.orgnih.gov This binding induces a conformational change in the protein, which in turn alters the affinity or efficacy of the endogenous ligand at the active site. frontiersin.org Allosteric modulators can be positive (PAMs), enhancing the protein's activity, or negative (NAMs), reducing it. frontiersin.org Thiazole-carboxamide derivatives have recently been identified as potential negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which are crucial for excitatory neurotransmission. nih.gov By binding to an allosteric site, these compounds can enhance the deactivation rates of the receptor, thereby reducing excessive neuronal excitation without completely blocking the receptor, a mechanism with potential for treating neurological disorders like epilepsy. nih.gov This approach offers potential for greater selectivity and a finer tuning of physiological responses compared to orthosteric inhibitors. plos.org

Cellular Assays for Functional Validation of Biological Activity

A variety of cellular assays are employed to validate the biological activity of thiazole derivatives and elucidate their functional effects on cells. These assays are crucial for confirming the compound's mechanism of action and assessing its therapeutic potential.

Enzyme Inhibition Assays: For derivatives targeting specific enzymes, in vitro assays are used to quantify their inhibitory potency. For COX inhibitors, this involves measuring the production of prostaglandins in the presence of the compound. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, indicating the concentration of the compound required to reduce enzyme activity by 50%. acs.orgnih.gov

| Compound Derivative | Target Enzyme | IC50 (μM) |

| N-(4-(tert-Butyl) phenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide | COX-1 | 0.239 acs.org |

| N-(4-(tert-Butyl) phenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide | COX-2 | 0.191 acs.org |

Cell Viability and Cytotoxicity Assays: To assess the impact of these compounds on cell survival, particularly for potential anticancer agents, cytotoxicity assays are commonly used. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is a widely used method. mdpi.com This assay measures the metabolic activity of cells, which is an indicator of cell viability. Results are often expressed as the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth. For instance, the cytotoxicity of COX-inhibiting thiazole derivatives has been evaluated against various cancer cell lines and normal cell lines to determine their therapeutic index. acs.org

Functional Cellular Assays: For compounds with more complex mechanisms, such as kinase inhibitors or receptor modulators, specific functional assays are required. For example, to validate the activity of thiazole-based inhibitors of the mitotic kinesin HSET, a multipolar spindle assay is used. nih.gov In cancer cells with extra centrosomes, HSET helps cluster these into a bipolar spindle, allowing cell division to proceed. Inhibition of HSET leads to the formation of multipolar spindles, which can be visualized and quantified by immunofluorescence microscopy, providing a direct measure of the compound's cellular activity. nih.gov Similarly, for AMPAR modulators, patch-clamp electrophysiology on cells expressing the receptor is used to measure changes in ion channel currents, providing detailed information on the modulation of receptor kinetics like deactivation and desensitization. nih.gov

Applications in Medicinal Chemistry and Chemical Biology Research

5-(Tert-butyl)thiazole-2-carboxylic Acid as a Core Scaffold for Bioactive Molecule Design

The thiazole (B1198619) nucleus is considered a "privileged scaffold" in drug discovery due to its presence in a wide array of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The this compound structure serves as a versatile core for designing new bioactive molecules. The carboxylic acid group provides a convenient handle for synthetic modification, allowing for the attachment of various functional groups through amide bond formation, while the bulky, lipophilic tert-butyl group can influence the compound's binding affinity, selectivity, and pharmacokinetic properties by interacting with hydrophobic pockets in target proteins. acs.orgnih.gov

The rational design of new drugs often involves combining or modifying known pharmacophores to enhance activity or overcome resistance. nih.gov The this compound scaffold is well-suited for this approach. The amide functional group, readily formed from the carboxylic acid, is a key feature in many biologically active molecules, capable of forming crucial hydrogen-bonding interactions with biological targets. nih.gov

For instance, in the design of kinase inhibitors, the thiazole ring can act as a hinge-binding motif, while substituents attached via the carboxylic acid can be tailored to interact with specific regions of the kinase active site. The tert-butyl group can be a critical element for achieving potency and selectivity, as its bulkiness can favor binding to specific hydrophobic pockets. acs.org An example of this is seen in a series of thiazole carboxamide derivatives developed as COX inhibitors, where a tert-butylphenyl substituent demonstrated the most potent activity against both COX-1 and COX-2 enzymes. acs.orgnih.gov Molecular docking studies suggested the bulky t-butyl group helps to optimally position other parts of the molecule within the enzyme's binding site. acs.org

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of related compounds for high-throughput screening. The this compound is an ideal building block for such libraries. Its carboxylic acid function allows for the straightforward coupling with a diverse range of amines to create extensive libraries of amides. nih.govmdpi.com

This approach was utilized to develop a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives based on the structure of the anticancer drug dasatinib. nih.gov By systematically varying the amine component coupled to the thiazole-5-carboxylic acid, researchers were able to explore the structure-activity relationship (SAR) and identify compounds with high antiproliferative potency against specific cancer cell lines. nih.gov This highlights how the scaffold can be used to generate focused libraries for lead discovery and optimization.

Development of Chemical Probes and Tools for Target Validation

Chemical probes are essential tools in chemical biology for interrogating protein function and validating potential drug targets. rsc.orgfrontiersin.org Derivatives of this compound can be elaborated into chemical probes by incorporating reporter tags (like fluorescent dyes or biotin) or reactive groups for covalent labeling.

A common strategy involves identifying a suitable position on the scaffold for attaching a linker, which then connects to the functional tag. This was demonstrated in the development of cellular target engagement probes for the kinesin HSET, where a thiazole-5-carboxylate inhibitor was modified. nih.govacs.org By attaching fluorescent or clickable tags, researchers could directly observe the compound binding to its target protein within cells, confirming target engagement. nih.govacs.org Similarly, covalent and affinity-based probes have been designed from other heterocyclic scaffolds to identify protein targets through proteomic studies. nih.gov The carboxylic acid handle of this compound provides a straightforward point for attaching such linkers, enabling the creation of probes to validate targets and elucidate mechanisms of action.

Strategies for Enhancing Target Selectivity and Specificity

Achieving selectivity for a desired biological target over other related proteins is a major challenge in drug discovery. The substitution pattern on the this compound scaffold can be systematically modified to enhance target selectivity.

The size and lipophilicity of the tert-butyl group can play a crucial role in discriminating between the binding sites of different proteins. acs.org For example, in the development of inhibitors for monoacylglycerol lipase (MAGL), a potential cancer target, derivatives of thiazole-5-carboxylate were synthesized and evaluated. nih.goveurekaselect.com The study revealed that subtle changes in the substituents on the thiazole core led to significant differences in potency and selectivity. nih.goveurekaselect.com

Another strategy involves exploring isosteric replacements of the thiazole ring itself. In the development of HSET inhibitors, replacing the thiazole with other heteroaromatic rings like thiophene, pyridine (B92270), or pyrazole resulted in dramatic changes in potency, highlighting the specific interactions mediated by the thiazole sulfur and nitrogen atoms. acs.org Such studies inform the rational design of more selective compounds based on the this compound scaffold.

Table 1: Inhibition of Monoacylglycerol Lipase (MAGL) by Thiazole-5-carboxylate Derivatives

This table presents the half-maximal inhibitory concentration (IC50) values for selected thiazole-5-carboxylate derivatives against MAGL. Data sourced from a study on selective MAGL inhibitors. nih.goveurekaselect.com

| Compound ID | IC50 (µM) |

|---|---|

| 3g | 0.037 |

| 4c | 0.063 |

Table 2: COX Enzyme Inhibition by Thiazole Carboxamide Derivatives

This table shows the half-maximal inhibitory concentration (IC50) and selectivity index (SI) for thiazole carboxamide derivatives against COX-1 and COX-2 enzymes. acs.orgnih.gov

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 2a | 2.65 | 0.95 | 2.79 |

| 2b (with tert-butyl) | 0.239 | 0.191 | 1.25 |

Contributions to Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-based drug discovery (FBDD) is a method that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a target, and then growing or merging these fragments to create more potent leads. frontiersin.orgyoutube.com Thiazoles are attractive building blocks for fragment libraries due to their wide range of biological activities and their presence in several screening hits. nih.govnih.govresearchgate.net

A study involving a focused library of 49 fragment-sized thiazoles, including derivatives with carboxylic acids, profiled them in a cascade of biochemical assays to evaluate their usefulness in FBDD. nih.govresearchgate.net Such fragments can serve as starting points for developing inhibitors. The this compound structure fits the profile of a useful fragment, combining a recognizable heterocyclic core with vectors for chemical elaboration (the carboxylic acid) and a group that can probe hydrophobic interactions (the tert-butyl group). However, studies also caution that thiazole derivatives can sometimes act as "frequent hitters" or promiscuous inhibitors, making it crucial to carefully validate any hits from fragment screening campaigns to ensure specific on-target engagement. nih.govnih.govresearchgate.net

Exploration of Multi-Target Ligand Design Principles

Many complex diseases, such as cancer, involve multiple biological pathways. Designing single molecules that can modulate several targets simultaneously is an emerging strategy in drug discovery. researchgate.net The versatility of the thiazole scaffold makes it a suitable core for developing multi-target ligands.

For example, by combining the thiazole core with other pharmacophores known to interact with different targets, it is possible to create hybrid molecules with a desired polypharmacology. Research into compounds containing thiosemicarbazone, thiazole, and thiazolidinone cores has highlighted their potential to act on distinct mechanisms relevant to cancer therapy. researchgate.net The this compound scaffold can be derivatized to incorporate functionalities that target different proteins, such as multiple kinases or a combination of an enzyme and a receptor, contributing to the design of novel multi-target agents for complex diseases.

Computational and Theoretical Studies of 5 Tert Butyl Thiazole 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. acs.orgsemanticscholar.org It provides a balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest. For 5-(tert-butyl)thiazole-2-carboxylic acid, DFT calculations can elucidate its electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, stability, and optical properties. mdpi.comnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com

In a hypothetical DFT study of this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) ring and the sulfur atom, while the LUMO would likely be distributed over the carboxylic acid group and the conjugated system of the ring. The bulky tert-butyl group, being an electron-donating group, would slightly raise the HOMO energy level, potentially influencing the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Thiazole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Thiazole-2-carboxylic acid | -6.85 | -1.95 | 4.90 |

| 5-Methylthiazole-2-carboxylic acid | -6.78 | -1.92 | 4.86 |

| This compound | -6.72 | -1.88 | 4.84 |

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the MEP would show a negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atom of the thiazole ring, indicating sites prone to electrophilic attack.

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the carboxylic acid group to the thiazole ring.

Computational studies on the related molecule, thiazole-5-carboxylic acid, have been performed using DFT at the B3LYP/6-311++G(d,p) level of theory. dergipark.org.tr These studies identified four minimum energy conformers based on the orientation of the carboxylic group. dergipark.org.tr The most stable conformers were found to be planar, with very small energy differences between them. dergipark.org.tr A similar study on thiazole-2-carboxylic acid also identified two main conformers, with the most stable form having the carboxylic moiety in a trans orientation relative to the ring's sulfur atom. nih.gov

For this compound, the bulky tert-butyl group would introduce significant steric hindrance. This would likely influence the preferred orientation of the carboxylic acid group, potentially favoring conformations that minimize steric clash. A potential energy surface scan, where the dihedral angle of the C-C-O-H bond is systematically rotated, would reveal the energy barriers between different conformers and identify the global minimum energy structure.

Table 2: Calculated Relative Energies of Thiazole-5-carboxylic Acid Conformers

| Conformer | C-C-O-H Dihedral Angle | O=C-O-H Dihedral Angle | Relative Energy (kJ/mol) | Planarity |

|---|---|---|---|---|

| T5CA_1 | 180° | 180° | 0.00 | Planar |

| T5CA_2 | 180° | 0° | 0.14 | Planar |

| T5CA_3 | 0° | 180° | 27.11 | Non-planar |

| T5CA_4 | 0° | 0° | 29.84 | Non-planar |

Source: Data adapted from conformational analysis of thiazole-5-carboxylic acid (T5CA). dergipark.org.tr

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov It is a crucial tool in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action. Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time and provide a more detailed view of the binding interactions. nih.gov

In a typical study involving this compound, a relevant biological target would first be identified. For example, thiazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and various kinases. nih.govnih.gov The docking process would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating the 3D structure of this compound and optimizing its geometry.

Docking Simulation: Using software to place the ligand into the active site of the protein in various possible orientations and conformations, and scoring them based on binding affinity.

The results would reveal the most likely binding pose, the calculated binding energy, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site. For instance, the carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming critical interactions with polar residues. The tert-butyl group would likely engage in hydrophobic interactions within a nonpolar pocket of the active site.

Following docking, MD simulations can provide insights into the dynamic behavior of the complex. nih.gov These simulations track the movements of all atoms in the system over a period of time, allowing for the assessment of the stability of the binding pose and the calculation of binding free energies, which can provide a more accurate prediction of binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma This is achieved by correlating physicochemical properties or calculated molecular descriptors with the observed activity.

To perform a QSAR study on derivatives of this compound, a dataset of analogues with measured biological activity would be required. Various molecular descriptors would be calculated for each compound, including:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Steric Descriptors: Molecular weight, molar refractivity (MR).

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices.

Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Genetic Function Approximation (GFA) are then used to build a predictive model. imist.madocumentsdelivered.com

A hypothetical QSAR model for a series of thiazole derivatives might look like: pIC50 = c0 + c1(LogP) + c2(LUMO) + c3*(MR)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0-c3 are regression coefficients. The statistical quality of the model is assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). imist.ma A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Computational Elucidation of Reaction Mechanisms

Computational chemistry can be used to investigate the mechanisms of chemical reactions, providing insights into reaction pathways, transition state structures, and activation energies. The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring, involving the reaction of a thioamide with an α-haloketone. researchgate.net

A computational study of the synthesis of this compound or its precursors could be performed using DFT. This would involve:

Mapping the Reaction Coordinate: Identifying the reactants, intermediates, transition states, and products along the proposed reaction pathway.

Optimizing Geometries: Calculating the lowest energy structures for each species.

Calculating Energies: Determining the energies of all species to construct a reaction energy profile. The activation energy (the energy difference between the reactant and the transition state) is a key factor in determining the reaction rate.

Such studies can help in understanding the factors that control the reaction's feasibility and regioselectivity, and can aid in optimizing reaction conditions to improve yields. researchgate.net

In Silico Screening and Virtual Library Design for Derivative Exploration

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach is much faster and more cost-effective than traditional high-throughput screening.

Starting with the this compound scaffold, a virtual library of derivatives can be designed. researchgate.net This involves systematically modifying different parts of the molecule, for example, by adding various substituents to the thiazole ring or converting the carboxylic acid to different bioisosteres like amides or tetrazoles. researchgate.net

This virtual library can then be screened against a specific protein target using molecular docking. The compounds are ranked based on their predicted binding affinity, and the top-ranking "hits" are selected for further computational analysis (like MD simulations) or for chemical synthesis and experimental testing. This process accelerates the hit-to-lead optimization phase of drug discovery by focusing resources on the most promising candidates. researchgate.netresearchgate.net

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Thiazole-2-carboxylic acid |

| Thiazole-5-carboxylic acid |

| 5-Methylthiazole-2-carboxylic acid |

| Nifedipine |

| Amlodipine |

| Nimodipine |

Lack of Specific Research Data Precludes Article Generation on this compound

Following a comprehensive and targeted search of scientific databases and publicly available information, it has been determined that there is insufficient specific research data available for the chemical compound This compound to generate a thorough and scientifically accurate article as per the requested detailed outline.

The user's instructions specified that the article must focus solely on "this compound" and adhere strictly to a provided outline covering future research directions and emerging paradigms. This includes innovations in sustainable synthesis, identification of novel biological targets, integration with high-throughput screening, application in new therapeutic modalities, and addressing grand challenges in thiazole chemistry.

While general methods for the synthesis and typical biological activities of thiazoles are well-documented, applying this general information to "this compound" without specific studies on the compound itself would be speculative and would not meet the required standard of a scientifically accurate and informative article. The strict adherence to the provided outline, which necessitates detailed research findings for each subsection, cannot be fulfilled due to the absence of this specific information in the public domain.

Therefore, to maintain scientific integrity and adhere to the user's explicit instructions of focusing solely on the requested compound, the generation of the article is not possible at this time. Further research and publication of data specifically on "this compound" would be required to fulfill such a request.

Q & A

Q. What are the established synthetic routes for 5-(tert-butyl)thiazole-2-carboxylic acid, and what are their methodological considerations?

The synthesis typically involves Hantzsch thiazole synthesis or modifications thereof. For example:

- Thiazole ring formation : Reacting α-halo ketones with thiourea derivatives in ethanol/water under reflux (70–100°C) to form the thiazole core. The tert-butyl group can be introduced via tert-butyl halides or tert-butyl esters in precursor molecules .

- Carboxylic acid functionalization : Hydrolysis of ester-protected intermediates (e.g., tert-butyl esters) using acidic (HCl/H₂O) or basic (NaOH/MeOH) conditions, followed by neutralization to isolate the carboxylic acid . Key challenges include optimizing reaction time (1–6 hours) and avoiding over-substitution on the thiazole ring. Yields for analogous compounds range from 60–85% .

Q. How is this compound characterized structurally?

Standard characterization methods include:

- Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm regiochemistry (e.g., tert-butyl proton signals at δ 1.2–1.4 ppm) and carboxylic acid protons (broad peak at δ 12–13 ppm) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (theoretical m/z: ~213.25 for C₈H₁₁NO₂S) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility increases in basic aqueous solutions (pH > 10) due to deprotonation of the carboxylic acid .

- Stability : Stable at room temperature in dry, dark conditions. Degrades under prolonged UV exposure or high humidity, forming oxidized byproducts (e.g., sulfoxides). Storage in amber glass vials with desiccants is recommended .

Q. What preliminary biological screening data exist for this compound?

While direct data on this compound are limited, structurally related thiazoles exhibit:

- Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) via inhibition of cell wall synthesis .

- Enzyme modulation : Thiazole-carboxylic acids often act as allosteric modulators of kinases or proteases, requiring assays like fluorescence polarization or SPR for validation .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves regioselectivity by enhancing energy transfer to intermediates .

- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) groups to shield reactive sites during ring formation, followed by selective deprotection with TFA .

- Flow chemistry : Continuous flow systems improve mixing and thermal control, reducing side reactions like dimerization .

Q. What advanced analytical methods resolve contradictions in purity assessments?

- HPLC-MS hyphenation : Combines separation (C18 columns, 0.1% TFA in H₂O/MeCN) with mass detection to distinguish co-eluting impurities (e.g., tert-butyl oxidation products) .

- 2D NMR (COSY, HSQC) : Identifies overlapping signals in crowded spectra, such as differentiating tert-butyl protons from aromatic thiazole protons .

Q. How does the tert-butyl group influence structure-activity relationships (SAR) in target binding?

- Steric effects : The bulky tert-butyl group enhances selectivity for hydrophobic binding pockets (e.g., in kinase targets) but may reduce solubility.

- Electron-withdrawing effects : The carboxylic acid at position 2 increases hydrogen-bonding potential, as shown in SAR studies of similar thiazole-5-carboxylic acids . Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can validate these interactions .

Q. How are contradictory biological activity data addressed across studies?

- Dose-response recalibration : Re-testing compounds under standardized conditions (e.g., fixed pH, serum-free media) to eliminate confounding factors .

- Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., hydrolyzed tert-butyl esters) that may contribute to observed effects .

- Orthogonal assays : Combining enzymatic (e.g., fluorescence-based) and cell-based (e.g., viability) assays to confirm mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.